Cas no 2229689-79-4 (4-(furan-2-yl)-2,3-dimethylbut-3-en-2-amine)

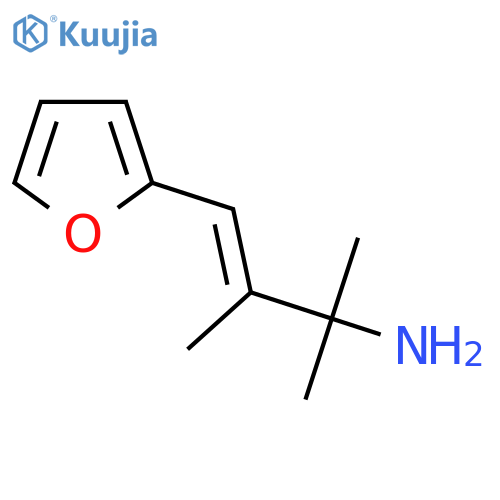

2229689-79-4 structure

商品名:4-(furan-2-yl)-2,3-dimethylbut-3-en-2-amine

4-(furan-2-yl)-2,3-dimethylbut-3-en-2-amine 化学的及び物理的性質

名前と識別子

-

- 4-(furan-2-yl)-2,3-dimethylbut-3-en-2-amine

- EN300-1802240

- 2229689-79-4

-

- インチ: 1S/C10H15NO/c1-8(10(2,3)11)7-9-5-4-6-12-9/h4-7H,11H2,1-3H3/b8-7+

- InChIKey: QADVZAOZZLSJDL-BQYQJAHWSA-N

- ほほえんだ: O1C=CC=C1/C=C(\C)/C(C)(C)N

計算された属性

- せいみつぶんしりょう: 165.115364102g/mol

- どういたいしつりょう: 165.115364102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 184

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 39.2Ų

4-(furan-2-yl)-2,3-dimethylbut-3-en-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1802240-0.1g |

4-(furan-2-yl)-2,3-dimethylbut-3-en-2-amine |

2229689-79-4 | 0.1g |

$1081.0 | 2023-09-19 | ||

| Enamine | EN300-1802240-1g |

4-(furan-2-yl)-2,3-dimethylbut-3-en-2-amine |

2229689-79-4 | 1g |

$1229.0 | 2023-09-19 | ||

| Enamine | EN300-1802240-0.05g |

4-(furan-2-yl)-2,3-dimethylbut-3-en-2-amine |

2229689-79-4 | 0.05g |

$1032.0 | 2023-09-19 | ||

| Enamine | EN300-1802240-0.5g |

4-(furan-2-yl)-2,3-dimethylbut-3-en-2-amine |

2229689-79-4 | 0.5g |

$1180.0 | 2023-09-19 | ||

| Enamine | EN300-1802240-1.0g |

4-(furan-2-yl)-2,3-dimethylbut-3-en-2-amine |

2229689-79-4 | 1g |

$1229.0 | 2023-06-02 | ||

| Enamine | EN300-1802240-10.0g |

4-(furan-2-yl)-2,3-dimethylbut-3-en-2-amine |

2229689-79-4 | 10g |

$5283.0 | 2023-06-02 | ||

| Enamine | EN300-1802240-10g |

4-(furan-2-yl)-2,3-dimethylbut-3-en-2-amine |

2229689-79-4 | 10g |

$5283.0 | 2023-09-19 | ||

| Enamine | EN300-1802240-5.0g |

4-(furan-2-yl)-2,3-dimethylbut-3-en-2-amine |

2229689-79-4 | 5g |

$3562.0 | 2023-06-02 | ||

| Enamine | EN300-1802240-2.5g |

4-(furan-2-yl)-2,3-dimethylbut-3-en-2-amine |

2229689-79-4 | 2.5g |

$2408.0 | 2023-09-19 | ||

| Enamine | EN300-1802240-0.25g |

4-(furan-2-yl)-2,3-dimethylbut-3-en-2-amine |

2229689-79-4 | 0.25g |

$1131.0 | 2023-09-19 |

4-(furan-2-yl)-2,3-dimethylbut-3-en-2-amine 関連文献

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935

-

Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

2229689-79-4 (4-(furan-2-yl)-2,3-dimethylbut-3-en-2-amine) 関連製品

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量